2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-4-8-6(9-5)2-3-7-8/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZKBMASBCPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2,3 Dihydropyrazolo 5,1 B Oxazole and Analogues
Cyclization-Based Synthetic Approaches to the Pyrazolo[5,1-b]oxazole Ring System
Cyclization reactions are fundamental to the synthesis of the pyrazolo[5,1-b]oxazole ring system. These strategies involve the formation of one or both rings in a single or sequential process from acyclic or monocyclic precursors.
The synthesis of the pyrazole (B372694) core of the fused system often relies on the classical condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. beilstein-journals.orgresearchgate.net This approach is a cornerstone of pyrazole synthesis due to its reliability and the wide availability of starting materials. organic-chemistry.orgresearchgate.net In the context of pyrazolo[5,1-b]oxazole synthesis, a suitably functionalized 1,3-dicarbonyl precursor is required, which bears a group that can subsequently participate in the formation of the oxazole (B20620) ring.
| Precursor 1 | Precursor 2 | Key Intermediate | Reaction Type | Resulting Scaffold | Ref |
| Hydrazine/Methylhydrazine | β-Ketoesters | Hydrazone | Intramolecular Knoevenagel Condensation | Substituted Pyrazole | beilstein-journals.org |
| Hydrazine Hydrate | α,β-Unsaturated Carbonyl Compounds | Pyrazoline | Condensation/Cyclization | Pyrazole | researchgate.net |
| Hydrazines | 1,3-Dicarbonyl Compounds | Pyrazole | Cyclocondensation | Pyrazole | beilstein-journals.org |
A powerful and elegant method for constructing fused heterocyclic systems is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. mdpi.comencyclopedia.pub This strategy has been successfully employed to create novel dihydropyrazolo-fused oxazole systems. ktu.edumdpi.com The key step involves a 1,3-dipolar cycloaddition where a nitrile oxide, generated in situ, reacts with an alkene or alkyne tethered to the same molecule. encyclopedia.pubdoaj.org
The synthesis begins with a pyrazole precursor, such as a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde, which is converted to its corresponding oxime. mdpi.com The oxime is then oxidized in situ to generate a transient nitrile oxide dipole. This highly reactive intermediate is spatially positioned to undergo a rapid intramolecular cycloaddition with the tethered alkene (dipolarophile), leading to the diastereoselective formation of the fused dihydropyrazolo[5,1-b]oxazole ring system. mdpi.comencyclopedia.pub
Optimization of the reaction conditions is crucial for achieving high yields. Studies have shown that using aqueous sodium hypochlorite (B82951) (NaOCl) in dichloromethane (B109758) (DCM) provides the desired polycyclic product in good yields. mdpi.com
Table 2: Optimization of INOC Reaction for Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comktu.eduoxazole Synthesis
| Entry | Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Chloramine T | - | EtOH | 50 | 0.5 | 20 |
| 2 | aq. NaOCl | - | DCM | rt | 1 | 68 |
| 3 | aq. NaOCl | TEA | DCM | rt | 1 | 52 |
Data derived from a study on a related pyrazolo-fused system. mdpi.com
This methodology provides a direct route to complex fused heterocycles from relatively simple starting materials and is noted for its efficiency and control over stereochemistry. mdpi.com
The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution reaction that can be ingeniously applied to the synthesis of fused heterocyclic systems. growingscience.com This rearrangement has been demonstrated in the formation of annulated mdpi.comencyclopedia.puboxazolo[5,4-d]pyrimidine derivatives, a process that showcases the potential of this reaction for constructing fused rings involving an oxazole. growingscience.comsemanticscholar.org
In a typical sequence applicable to such syntheses, a precursor like methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate reacts with an aminoazole (e.g., a 1H-pyrazol-5-amine). The initial product undergoes a base-induced cyclocondensation. This transformation proceeds via a Smiles rearrangement, which involves the migration of the oxazole ring system from the sulfonyl group to the amino group of the pyrazole. growingscience.com This key rearrangement step is followed by the extrusion of sulfur dioxide and subsequent elimination of methanol (B129727) to yield the final tricyclic fused product. This strategy highlights a sophisticated approach where bond formation and cleavage events are orchestrated to construct complex heterocyclic architectures. growingscience.com
Annulation, or ring-forming, reactions provide a direct method for building heterocyclic rings onto an existing scaffold. Chiral phosphine-mediated annulation sequences have been developed for the enantioselective synthesis of highly functionalized dihydropyrazolo-fused systems. rsc.org For example, the reaction between modified Morita-Baylis-Hillman (MBH) carbonates and pyrazolones can be catalyzed by a chiral phosphine (B1218219) to induce an alkylation/annulation cascade. rsc.org
This process typically involves the initial reaction of the phosphine catalyst with the MBH carbonate to form a reactive phosphonium (B103445) species. The pyrazolone (B3327878), acting as a nucleophile, then attacks this intermediate. A subsequent intramolecular cyclization (annulation) step forms the new fused ring, creating the dihydropyrazolo scaffold with high levels of enantioselectivity. rsc.org This approach is particularly valuable as it allows for the construction of stereochemically complex molecules, which is often a requirement for biologically active compounds.
Metal-Catalyzed Coupling Reactions in Pyrazolo[5,1-b]oxazole Synthesis
Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering powerful tools for synthesizing and functionalizing heterocyclic compounds. ignited.inmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are indispensable for the functionalization of heterocyclic cores like pyrazoles and oxazoles. ignited.innih.govresearchgate.net These methods can be employed either to build the fused pyrazolo[5,1-b]oxazole system from functionalized precursors or to introduce diverse substituents onto the pre-formed heterocyclic scaffold. researchgate.netnih.gov
For instance, a pre-functionalized pyrazole (e.g., a halopyrazole) can be coupled with a functionalized oxazole (e.g., an oxazolylboronic acid) in a Suzuki-Miyaura reaction to form a bi-heterocyclic precursor, which can then undergo cyclization. More commonly, a pre-formed pyrazolo[5,1-b]oxazole with a halogen atom (e.g., iodine or bromine) at a specific position can be subjected to cross-coupling with a variety of (hetero)aryl boronic acids or stannanes to introduce aryl or heteroaryl groups. ignited.inresearchgate.net
Furthermore, direct C-H activation/arylation is an increasingly attractive alternative to traditional cross-coupling, as it avoids the need for pre-functionalized starting materials. nih.govrsc.org Palladium catalysts can mediate the direct coupling of a C-H bond on the pyrazolo[5,1-b]oxazole ring with an aryl halide, offering a more atom- and step-economical route to functionalized derivatives. rsc.org The regioselectivity of these reactions is a key challenge, but can often be controlled by the inherent electronic properties of the heterocyclic system or through the use of directing groups. nih.gov
Table 3: Examples of Palladium-Catalyzed Reactions on Related Heterocycles
| Reaction Type | Heterocycle 1 | Heterocycle 2 / Reagent | Catalyst System | Result | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Phenyl-oxazol-4-yl boronate ester | 2-Iodo-5-phenyloxazole | Pd(OAc)₂, SPhos, K₃PO₄ | Tris-oxazole formation | ignited.in |
| Stille Coupling | Iodo-oxazole derivative | Oxazol-2-ylstannane | Pd₂(dba)₃, P(2-furyl)₃ | Tris-oxazole formation | ignited.in |
| C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidine (B1248293) | Oxazole | Pd(OAc)₂, AgOAc | C-H arylated pyrazolo-azine | rsc.org |
Regioselective Arylation and Functionalization Protocols
The selective introduction of aryl and other functional groups onto the pyrazolo[5,1-b]oxazole core is crucial for the development of new derivatives with tailored properties. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. academie-sciences.fr
Research on related fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, has demonstrated the feasibility of regioselective C-H arylation. academie-sciences.frresearchgate.net In these cases, the choice of ligand, base, and solvent plays a critical role in directing the arylation to a specific position on the heterocyclic core. For instance, the use of 1,10-phenanthroline (B135089) as a ligand has been shown to be effective in directing the arylation to the C-3 position of the pyrazolo[3,4-d]pyrimidine scaffold. academie-sciences.fr
While direct C-H arylation studies specifically on 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole are not extensively documented, the principles derived from analogous systems suggest that similar strategies could be employed. A plausible approach would involve the use of a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand and base to achieve regioselective arylation at either the pyrazole or the oxazole ring of the fused system. The inherent electronic properties of the pyrazolo[5,1-b]oxazole nucleus would likely influence the site of arylation.
Table 1: Representative Conditions for Palladium-Catalyzed Regioselective C-H Arylation of Heterocycles
| Entry | Heterocycle | Arylating Agent | Catalyst / Ligand | Base | Solvent | Regioselectivity |
| 1 | Pyrazolo[3,4-d]pyrimidine | Aryl Iodide | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ | Dioxane | C-3 |
| 2 | 5-Membered Heteroaromatics | Aryl Bromide | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | Varies |
This table presents generalized conditions from studies on related heterocyclic systems and serves as a predictive model for the arylation of pyrazolo[5,1-b]oxazoles.
Copper-Mediated Cyclization and Functionalization Reactions
Copper-catalyzed reactions are another cornerstone in the synthesis and functionalization of nitrogen- and oxygen-containing heterocycles. These methods are particularly valuable for constructing the core structure of fused heterocycles and for introducing various substituents.
The synthesis of oxazole rings can be achieved through copper-catalyzed intramolecular cyclization of functionalized enamides. jetir.org This approach involves the formation of a C-O bond, a key step in constructing the oxazole moiety of the pyrazolo[5,1-b]oxazole system. Similarly, copper catalysis is instrumental in the synthesis of other fused heterocyclic systems, such as researchgate.netrsc.orgresearchgate.nettriazolo[5,1-c] academie-sciences.frresearchgate.netbenzoxazines, through tandem cyclization reactions. researchgate.net
For the synthesis of this compound, a potential copper-mediated strategy could involve the cyclization of a suitably substituted pyrazole precursor bearing a propargyl or vinyl group. The copper catalyst would facilitate the intramolecular C-O bond formation to yield the desired fused ring system.
Advanced and Green Synthetic Protocols for Pyrazolo[5,1-b]oxazole Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted and ultrasound-assisted synthesis, as well as one-pot and multicomponent reactions, have gained prominence in this regard.
Microwave-Assisted Synthetic Techniques
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds. dergipark.org.tr The application of microwave-assisted synthesis has been successfully demonstrated for pyrazolo[5,1-c] academie-sciences.frresearchgate.netrsc.orgtriazines and pyrazole-containing oxazolones. researchgate.netresearchgate.netyu.edu.jo These examples highlight the potential of microwave heating to accelerate the construction of the pyrazolo[5,1-b]oxazole scaffold.
A one-pot microwave-assisted approach could be envisioned for the synthesis of this compound, where the starting materials are subjected to microwave irradiation in a single reaction vessel, thereby minimizing purification steps and reducing solvent waste.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Fused Pyrazole Systems
| Heterocyclic System | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazines | 12-24 h | 10-30 min | Significant |
| Pyrazole-containing oxazolones | 4-8 h | 5-15 min | Moderate to Significant |
This table is a comparative representation based on data from related fused pyrazole syntheses and suggests the potential benefits of microwave assistance for pyrazolo[5,1-b]oxazole synthesis.
Ultrasound-Assisted Synthetic Approaches
Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to conventional heating methods. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net The successful application of ultrasound in the synthesis of isoxazoles and pyrazoles suggests its utility for the synthesis of pyrazolo[5,1-b]oxazole derivatives. researchgate.netmdpi.com
An ultrasound-assisted one-pot, three-component synthesis could be a viable route to substituted pyrazolo[5,1-b]oxazoles, offering the advantages of mild reaction conditions, shorter reaction times, and often the use of environmentally benign solvents like water. mdpi.com
One-Pot and Multicomponent Reactions for Scaffold Construction
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov These reactions are characterized by their high atom economy, convergence, and operational simplicity. The synthesis of complex heterocyclic systems like dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through MCRs demonstrates the power of this approach for building fused pyrazole-containing scaffolds. nih.gov
A hypothetical multicomponent reaction for the synthesis of this compound could involve the condensation of a 3-aminopyrazole (B16455) derivative, a carbonyl compound, and a suitable third component that provides the remaining atoms for the oxazole ring.
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of particular importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. While specific methods for the stereoselective synthesis of this particular scaffold are not widely reported, general strategies for the asymmetric synthesis of related heterocyclic systems can be considered.
One potential approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of a key bond-forming reaction. For instance, a chiral ligand could be employed in a metal-catalyzed cyclization step to induce enantioselectivity. Alternatively, a chiral starting material derived from the chiral pool could be used to introduce the desired stereocenter. Further research is needed to develop efficient and highly stereoselective synthetic routes to chiral this compound derivatives.
Exploration of Novel Precursors and Building Blocks in Pyrazolo[5,1-b]oxazole Synthesis
The construction of the pyrazolo[5,1-b]oxazole scaffold is an area of growing interest, driven by the potential applications of these fused heterocyclic systems. A key aspect of advancing the synthetic chemistry of this family is the exploration of diverse and novel precursors and building blocks. Research into analogous pyrazole-fused heterocycles, combined with established methods for oxazole formation, provides a fertile ground for developing new synthetic pathways. These explorations focus on utilizing readily available starting materials and employing versatile reaction strategies, such as intramolecular cyclizations and multicomponent reactions, to build the target bicyclic system with varied substitution patterns.
One of the foundational strategies for constructing the pyrazolo[5,1-b]oxazole core involves intramolecular cyclization, where a pre-functionalized pyrazole serves as the primary building block. An established route involves an electrophilic cyclization strategy, which lays the groundwork for accessing mono-, di-, and tri-arylated pyrazolo[5,1-b]oxazoles. researchgate.net This approach highlights the importance of pyrazole derivatives that are suitably substituted to undergo ring closure to form the fused oxazole ring.
Drawing inspiration from the synthesis of related fused-pyrazole systems, 5-aminopyrazoles have emerged as exceptionally versatile and promising precursors. beilstein-journals.orgnih.govbeilstein-journals.org These compounds are widely used as synthons for a variety of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, through cyclocondensation reactions with 1,3-dielectrophiles. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govresearchgate.net The adaptability of 5-aminopyrazoles suggests their potential as key building blocks for pyrazolo[5,1-b]oxazoles, likely through reaction with α-haloketones or similar bifunctional reagents that can provide the necessary atoms for the oxazole ring. The general reactivity involves the nucleophilic character of the endocyclic nitrogen (N1) and the exocyclic amino group, which can react with electrophilic partners to build the second ring.
Another innovative approach utilizes pyrazole derivatives functionalized with precursors for intramolecular cycloaddition reactions. For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgmdpi.comoxazoles has been successfully achieved using 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.comktu.eduresearchgate.net In this strategy, the aldoxime is converted in situ to a nitrile oxide, which then undergoes an intramolecular 1,3-dipolar cycloaddition with the tethered alkene or alkyne. This methodology showcases how a pyrazole core, appropriately decorated with reactive functionalities, can serve as a template for constructing a fused five-membered oxygen-containing ring. This strategy is highly adaptable for the synthesis of pyrazolo[5,1-b]oxazole analogues by modifying the linker and reactive groups on the pyrazole starting material.
The table below summarizes various precursor types and the synthetic strategies they enable for constructing pyrazolo[5,1-b]oxazoles and closely related fused pyrazole systems.
| Precursor/Building Block | Synthetic Strategy | Resulting System (Example) | Key Features |
| Functionalized Pyrazoles | Electrophilic Cyclization | Pyrazolo[5,1-b]oxazoles researchgate.net | Direct formation of the target scaffold from a single precursor. |
| 5-Aminopyrazoles | Cyclocondensation with 1,3-dielectrophiles | Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgbeilstein-journals.orgnih.gov | Highly versatile building block; allows for wide substituent diversity. |
| Pyrazole-4-carbaldehyde Oximes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgmdpi.comoxazoles mdpi.comktu.edu | High regio- and diastereoselectivity; forms the oxazole ring in a controlled manner. |
| Pyrazolin-5-ones | Reaction with hydrazonoyl halides | Imidazo[1,2-b]pyrazoles or Pyrazolo[5,1-c] beilstein-journals.orgnih.govmdpi.comtriazoles researchgate.net | Demonstrates the utility of the pyrazolone core for building fused systems. |
Furthermore, the extensive use of multicomponent reactions (MCRs) in the synthesis of other pyrazole-containing heterocycles provides a promising avenue for future exploration. MCRs, which combine multiple reactants in a single synthetic operation, offer efficiency and diversity in generating complex molecules. researchgate.net Adapting MCR strategies using building blocks like pyruvic acids, aldehydes, and 5-aminopyrazoles could lead to novel and direct entries into the pyrazolo[5,1-b]oxazole ring system. researchgate.net
The exploration of these varied precursors is critical for expanding the chemical space of pyrazolo[5,1-b]oxazole derivatives. By leveraging established reactivity patterns of building blocks like 5-aminopyrazoles and developing novel intramolecular cyclization strategies, synthetic chemists can create libraries of these compounds for further investigation.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2,3 Dihydropyrazolo 5,1 B Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. ipb.pt For derivatives of 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including stereochemistry.
Comprehensive 1H, 13C, and 15N NMR Analyses
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra are fundamental to the characterization of pyrazolo[5,1-b]oxazole derivatives. nih.govnih.gov
¹H NMR: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). Key signals for the this compound core include the methyl group protons, the methylene (B1212753) protons of the dihydropyrazole ring, and the methine proton at the chiral center. The chemical shifts of these protons are influenced by the electronic environment created by the fused ring system and any substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For the pyrazolo[5,1-b]oxazole scaffold, characteristic signals for the methyl carbon, methylene carbon, methine carbon, and the carbons of the pyrazole (B372694) and oxazole (B20620) rings can be assigned. mdpi.com
¹⁵N NMR: Given the nitrogen-rich nature of the pyrazolo[5,1-b]oxazole ring system, ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic structure and tautomeric forms. nih.govsci-hub.st The chemical shifts of the nitrogen atoms in the pyrazole and oxazole rings can confirm their bonding environment and hybridization state.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 1.2 - 1.6 | 20 - 25 |
| CH₂ | 2.5 - 4.5 | 40 - 55 |
| CH | 4.5 - 5.5 | 75 - 90 |
| Pyrazole CH | 5.8 - 6.5 | 95 - 110 |
| Pyrazole C | - | 135 - 150 |
| Oxazole C=N | - | 155 - 165 |
Note: These are general ranges and can vary based on substituents and solvent.
Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY, ADEQUATE)
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of heterocyclic compounds. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the spin systems within the molecule, for instance, connecting the protons within the dihydropyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. nih.gov This allows for the direct assignment of protonated carbons and nitrogens in the pyrazolo[5,1-b]oxazole structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This long-range correlation is vital for piecing together the molecular framework, especially for connecting quaternary carbons and different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is critical for determining the stereochemistry and conformation of the molecule.
ADEQUATE (Adequate Double Quantum Coherence): While less common, the 1D and 2D INADEQUATE experiments can be used to establish carbon-carbon connectivities directly, providing definitive evidence for the carbon skeleton.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. clockss.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. rsc.orgmdpi.com This precision allows for the determination of the elemental formula of the molecular ion, confirming the identity of the synthesized this compound derivative. The measured exact mass is compared to the calculated mass for the proposed formula, with a small mass error providing strong evidence for the correct composition. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing mixtures of pyrazolo[5,1-b]oxazole derivatives, allowing for the separation and identification of individual components. nih.gov It can also be used to monitor reaction progress and assess the purity of the synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its various bonds. researchgate.netresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3100 |
| C=N (Imine) | Stretching | 1600 - 1690 |
| C=C (Aromatic/Heteroaromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1050 - 1250 |
The presence and specific positions of these bands can confirm the integrity of the fused ring system and the presence of expected functional groups. For example, the C=N stretching vibration is characteristic of the imine bond within the pyrazole ring, while C-O stretching confirms the presence of the oxazole ring. nih.gov
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Reactivity and Chemical Transformations of the 2 Methyl 2,3 Dihydropyrazolo 5,1 B Oxazole Core
Oxidative and Reductive Transformations of the Heterocyclic System
The stability of the 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole ring system towards oxidative and reductive conditions is a critical aspect of its chemical profile. Generally, the oxazole (B20620) ring is relatively resistant to oxidation. semanticscholar.org However, the presence of the fused pyrazole (B372694) ring and the dihydro nature of the oxazole portion can influence this stability.
Reductive transformations of the oxazole moiety can lead to ring cleavage, yielding open-chain products. pharmaguideline.com For instance, electrochemical reduction of oxazoles has been shown to occur at the C-2 position in protic solvents. semanticscholar.org The dihydro-oxazole part of the molecule would likely be more susceptible to reduction compared to a fully aromatic oxazole ring.
Conversely, the pyrazole ring's behavior under oxidative and reductive conditions is well-documented. While generally stable, certain oxidizing agents can lead to ring-opened products or functionalization of the ring. The specific conditions required for these transformations are highly dependent on the substituents present on the pyrazole ring.
Electrophilic and Nucleophilic Substitution Reactions on the Ring System
The fused pyrazolo[5,1-b]oxazole system possesses multiple sites for potential electrophilic and nucleophilic attack. The reactivity of these sites is a consequence of the electron distribution across the bicyclic structure.
Electrophilic Substitution: The oxazole ring typically undergoes electrophilic substitution at the C-5 position, particularly when an electron-donating group is present, which activates the ring towards electrophilic attack. semanticscholar.orgpharmaguideline.com In the context of the fused system, the pyrazole ring also has positions susceptible to electrophilic attack, with the outcome often being influenced by the tautomeric form present. nih.gov
Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally uncommon unless an activating group, such as a halogen, is present at the C-2 position. semanticscholar.orgpharmaguideline.com In such cases, the halogen can be displaced by a variety of nucleophiles. The pyrazole moiety can also undergo nucleophilic substitution, although this is less common than electrophilic substitution. The presence of strong electron-withdrawing groups can facilitate such reactions.
A study on pyrrolo[2,1-b]oxazole derivatives, a related fused system, has provided evidence for intramolecular nucleophilic heteroaromatic substitution, suggesting that such pathways are viable within these bicyclic structures. rsc.org
Regioselective Functionalization and Derivatization Strategies
Achieving regioselective functionalization of the this compound core is essential for the synthesis of diverse derivatives with specific properties. Methodologies have been developed for the selective arylation of pyrazolo[5,1-b]oxazoles at the C-2 and C-7 positions through palladium-catalyzed cross-coupling reactions. researchgate.net
The use of directed metalation strategies has also proven effective for the regioselective functionalization of azole-containing compounds. For instance, the use of TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidyl) has enabled the selective metalation and subsequent reaction with electrophiles at specific positions on the oxazole scaffold. nih.gov Such strategies could potentially be adapted for the selective functionalization of the pyrazolo[5,1-b]oxazole system.
The following table summarizes some regioselective functionalization approaches for related heterocyclic systems:
| Heterocyclic System | Reagents and Conditions | Position of Functionalization | Reference |
| Pyrazolo[5,1-b]oxazole | Pd-catalyzed cross-coupling | C-2 and C-7 | researchgate.net |
| Oxazole | TMPMgCl·LiCl or TMPZnCl·LiCl, then electrophile | C-2, C-4, or C-5 | nih.gov |
| Indazole | SEM protection, then lithiation and electrophile | C-3 | researchgate.net |
| Aryl azoles | TMPMgBu, then Pd-catalyzed arylation | ortho to the azole ring | nih.gov |
Tautomerism and its Impact on the Reactivity of Pyrazole-Fused Systems
Tautomerism is a fundamental characteristic of pyrazoles and significantly influences their reactivity. nih.govresearchgate.net This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. The equilibrium between these tautomers can be affected by factors such as the nature of substituents, the solvent, and temperature. nih.govresearchgate.net
In pyrazole-fused systems, this tautomerism can have a profound impact on the regioselectivity of chemical reactions. For instance, the position of electrophilic attack can differ between tautomers due to the different electron distribution in each form. Computational studies have been employed to understand the relative stabilities of different tautomers and how they influence reaction pathways. researchgate.netmdpi.com
The substituent on the pyrazole ring plays a crucial role in determining the dominant tautomer. Electron-donating groups tend to stabilize one tautomeric form, while electron-withdrawing groups favor the other. researchgate.net This, in turn, dictates the most nucleophilic or electrophilic sites within the molecule, guiding the outcome of subsequent reactions.
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of reactions involving the pyrazolo[5,1-b]oxazole core is vital for optimizing reaction conditions and predicting product formation. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, and computational modeling.
For related heterocyclic systems, mechanistic investigations have shed light on key transformation pathways. For example, the intramolecular cyclization of 2-acyl-1-(2-hydroxyethyl)-5-nitropyrroles to form 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazoles is believed to proceed through a nucleophilic heteroaromatic substitution (SNAr) pathway. rsc.org
The ring transformation of γ-keto-oxazoles into fused imidazoles upon reaction with hydrazine (B178648) provides another example of a mechanistically studied reaction. rsc.org This transformation likely involves nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization and dehydration.
Computational studies, such as DFT calculations, have been instrumental in elucidating the mechanism of tautomerization in metal-bound pyrazole ligands, which is a critical step in certain coupling reactions. rsc.org Similar computational approaches could be applied to investigate the reaction mechanisms of the this compound system.
Computational and Theoretical Investigations of 2 Methyl 2,3 Dihydropyrazolo 5,1 B Oxazole
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of heterocyclic systems like 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole. DFT methods, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-311G++(d,p), are frequently utilized to optimize molecular geometry and calculate electronic parameters. irjweb.com These studies provide critical insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. irjweb.com The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.netresearchgate.net For oxazole (B20620) derivatives, the introduction of a methyl group, an electron-donating substituent, tends to increase the HOMO energy level, which can enhance the molecule's tendency to donate electrons. researchgate.net The fusion of the pyrazole (B372694) and oxazole rings creates a unique electronic landscape, influencing the distribution of electron density across the bicyclic system.
Calculations on related oxazole systems have shown that the distribution of net atomic charges can pinpoint specific atoms susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in methyl-substituted oxazoles, the negative atomic charge on the oxygen atom is often increased, while the charge on the nitrogen atom is also enhanced. researchgate.net Molecular Electrostatic Potential (MEP) maps, derived from these calculations, provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting intermolecular interactions. irjweb.comresearchgate.net
Table 1: Calculated Electronic Properties of Oxazole Derivatives using DFT This table presents typical electronic property data obtained from DFT calculations on related heterocyclic systems, illustrating the parameters analyzed for this compound.
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 |
Molecular Modeling and Simulation Approaches for Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling and simulation techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers. The fused ring system is not planar due to the saturated dihydropyrazole portion, and the methyl group at the C2 position introduces a chiral center, leading to different stereoisomers with distinct spatial arrangements.
Conformational analysis of similar oxazole-containing ring systems has been successfully performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov Techniques such as simulated annealing are used to thoroughly sample the conformational space available to the molecule, overcoming local energy minima to find the global minimum energy structure. nih.govresearchgate.net These simulations reveal the most probable conformations in different environments, such as in solution or in the gas phase.
In Silico Structure-Activity Relationship (SAR) Studies and Ligand-Target Interactions
In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with specific protein targets. For this compound, Structure-Activity Relationship (SAR) studies can be conducted computationally to explore how modifications to its structure would affect its potential biological activity. semanticscholar.org
Molecular docking is a primary technique used to investigate ligand-target interactions. ekb.eg This method predicts the preferred orientation of the molecule when bound to a receptor's active site, along with the binding affinity, which is often expressed as a binding energy score. ekb.egresearchgate.net Docking studies on related pyrazole and oxazole derivatives have been performed against various targets, such as cyclooxygenase (COX) enzymes and the main protease of SARS-CoV-2, to evaluate their potential as inhibitors. ekb.egresearchgate.net
The process involves preparing the 3D structure of this compound and docking it into the crystal structure of a target protein. The analysis of the resulting docked poses reveals key molecular interactions, including:
Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the target.
Electrostatic interactions: Attractions or repulsions between charged groups. researchgate.net
These in silico studies can guide the synthesis of more potent and selective analogs. Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often performed alongside docking to assess the drug-likeness of the compound. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are widely used for the accurate prediction of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netnih.gov
The theoretical calculation of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural assignment. researchgate.netresearchgate.net These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The computed chemical shifts for this compound can be correlated with experimentally obtained spectra to validate the proposed structure and assign specific resonances. researchgate.net
Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be calculated. nih.gov Since theoretical calculations often overestimate frequencies due to the harmonic approximation, the computed values are typically scaled using a scaling factor to achieve better agreement with experimental results. dntb.gov.ua This comparison helps in assigning the vibrational modes of the molecule.
Time-dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption. dntb.gov.ua These calculations provide information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in the experimental spectrum. researchgate.net The strong correlation between theoretical and experimental data provides robust confirmation of the molecular structure.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Heterocyclic Compound This table illustrates the typical comparison made between computationally predicted and experimentally measured spectroscopic data for structural validation.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (δ, ppm) | 3.25 (CH₂) | 3.21 |
| ¹³C NMR (δ, ppm) | 151.4 (C=N) | 150.9 |
| IR Frequency (cm⁻¹) | 1620 (C=N stretch) | 1615 |
| UV-Vis λmax (nm) | 275 | 278 |
Analysis of Electronic Reactivity Descriptors and Topological Indices
Beyond frontier molecular orbitals, DFT calculations can be used to determine a range of global and local reactivity descriptors that quantify the chemical behavior of this compound. These descriptors are derived from the conceptual DFT framework and provide insights into the molecule's stability and reactivity. irjweb.comresearchgate.net
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value corresponds to lower reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating higher reactivity.
Electrophilicity Index (ω): A global index that quantifies the energy lowering of a system when it accepts electrons from the environment. irjweb.com
These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net For example, a molecule with a high electrophilicity index is considered a strong electrophile. These descriptors are valuable in predicting how the molecule will behave in chemical reactions.
Topological indices are numerical descriptors derived from the molecular graph of a compound. They characterize the molecule's topology (i.e., the arrangement and connectivity of atoms) and are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These indices correlate the molecular structure with various physicochemical properties and biological activities, providing a mathematical basis for predicting the behavior of new compounds based on their structure.
Research Applications and Potential of 2 Methyl 2,3 Dihydropyrazolo 5,1 B Oxazole As a Chemical Scaffold
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. The oxazole (B20620) ring system, a key component of the pyrazolo[5,1-b]oxazole scaffold, is recognized for its presence in a wide array of biologically active natural products and synthetic molecules. semanticscholar.orgnih.gov This has led to its classification as a prime skeleton in drug discovery. nih.gov The structural and chemical diversity offered by oxazole-based molecules allows for various interactions with a broad spectrum of receptors and enzymes. nih.gov
Design and Synthesis of Novel Heterocyclic Systems for Therapeutic Exploration
The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of compounds with improved therapeutic profiles. Various synthetic strategies have been developed for creating oxazole-containing molecules. One of the most prominent is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) and has proven to be an effective method for preparing oxazole-based medicinal compounds. nih.gov
The synthesis of related pyrazolo[3,4-c]pyrazoles has been achieved through methods such as hydrazine (B178648) condensations and C–N Ullmann-type cross-coupling reactions, often activated by microwave irradiation. nih.gov Subsequent modifications, like chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions, allow for the creation of a diverse library of these heterobicycles. nih.gov For the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govfigshare.comoxazoles, an intramolecular nitrile oxide cycloaddition (INOC) reaction has been successfully employed. mdpi.com These synthetic methodologies highlight the adaptability of pyrazole-based scaffolds for the construction of complex, multi-ring systems with potential therapeutic value.
In Vitro Mechanistic Studies of Biological Activity (e.g., enzyme inhibition, receptor modulation)
Derivatives of fused heterocyclic systems containing pyrazole (B372694) and oxazole moieties have been the subject of numerous in vitro studies to elucidate their mechanisms of biological action, particularly as enzyme inhibitors and receptor modulators.
Enzyme Inhibition:
Benzimidazole-based oxazole analogues have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.gov For instance, a derivative with a nitro group and a trifluoromethyl substitution was identified as a particularly potent inhibitor of both AChE and BuChE. nih.gov
In another study, 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives were designed as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. chemmethod.comchemmethod.com In vitro enzyme assays revealed that several of the synthesized compounds exhibited over 90% inhibition of DPP-IV at a concentration of 250 µM. chemmethod.comchemmethod.com
The following table summarizes the enzyme inhibitory activities of some related heterocyclic compounds.
| Compound Class | Target Enzyme | Key Findings |
| Benzimidazole-Oxazole Hybrids | AChE and BuChE | Potent inhibitors with IC50 values in the µM to nM range. nih.gov |
| 1,2,3-Oxadiazole-linked Tetrahydropyrimidines | DPP-IV | >90% inhibition at 250 µM for several derivatives. chemmethod.comchemmethod.com |
Receptor Modulation:
The modulation of receptors is another key area of investigation for pyrazolo-oxazole related structures. For example, 1,2,3-triazole-based derivatives have been developed as fibroblast growth factor (FGF) receptor modulators. nih.gov Structural modifications of an initial lead compound led to derivatives with improved neuroprotective activity and reduced risk of phospholipidosis, highlighting their potential for treating neurodegenerative diseases. nih.gov
Exploration in Antimicrobial Research
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Fused heterocyclic systems, including those containing pyrazole and oxazole rings, have been a fertile ground for the discovery of new antibacterial and antifungal compounds.
In Vitro Studies on Antibacterial Potential
Several studies have demonstrated the antibacterial potential of pyrazolo and oxazole-containing derivatives. A series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) were synthesized and tested against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov One of the lead compounds exhibited superior activity to the commercial antibiotic nitrofurantoin. nih.gov
In another study, new pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,2-b]pyrazole derivatives incorporating an isoxazole (B147169) core were synthesized and evaluated for their in vitro antimicrobial activity against three Gram-positive and three Gram-negative bacteria. figshare.com Several of these compounds showed potent activity, with minimum inhibitory concentration (MIC) values in some cases being lower than the reference drug, ampicillin. figshare.com
The table below presents the antibacterial activity of representative related compounds.
| Compound Class | Bacterial Strains | Key Findings |
| 5-Nitrofuran-tagged oxazolyl THPPs | ESKAPE pathogens | A lead compound showed superior activity to nitrofurantoin. nih.gov |
| Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyrazole derivatives | Gram-positive and Gram-negative bacteria | Several compounds showed potent activity with MIC values lower than ampicillin. figshare.com |
In Vitro Studies on Antifungal Potential
The antifungal activity of pyrazolo-oxazole and related structures has also been a significant area of research. A series of 5-alkylaminopyrazolo[3,4-d]oxazoles were tested for in vitro antifungal activity against a panel of fungi, including Fusarium culmorum and Botrytis cinerea. nih.gov The minimum inhibitory concentration (MIC) and ED50 values of some of these compounds were comparable to the commercial fungicides iprodione (B1672158) and mancozeb. nih.gov
Novel triazoles containing a phenylethynyl pyrazole side chain were designed and synthesized, with many exhibiting good in vitro antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com Certain derivatives showed excellent activity, with MIC values as low as 0.0625 µg/mL against C. albicans and C. neoformans. mdpi.com
Furthermore, hybrid molecules of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and showed promising in vitro antifungal activity against several Candida species, with MIC values that were significantly lower than the reference drug fluconazole. nih.gov
The following table summarizes the in vitro antifungal activity of some related heterocyclic scaffolds.
| Compound Class | Fungal Strains | Key Findings |
| 5-Alkylaminopyrazolo[3,4-d]oxazoles | Fusarium culmorum, Botrytis cinerea, etc. | MIC and ED50 values comparable to commercial fungicides. nih.gov |
| Triazoles with phenylethynyl pyrazole | C. albicans, C. neoformans, A. fumigatus | Excellent activity with MIC values as low as 0.0625 µg/mL. mdpi.com |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | MIC values significantly lower than fluconazole. nih.gov |
In Vitro Studies on Antiprotozoal and Antiparasitic Activities
Research into the antiprotozoal and antiparasitic potential of oxazole derivatives has yielded promising results. A study on 2-amino-4-(p-substituted phenyl)-oxazoles revealed significant in vitro activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net One of the synthesized compounds, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, demonstrated higher antigiardial activity than the standard drug, metronidazole (B1676534), with an IC50 of 1.17 µM. researchgate.net
Another series of 5-phenyliminobenzo[a]phenoxazine derivatives were synthesized and evaluated for their in vitro antiprotozoal activities against Plasmodium falciparum, Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei rhodesiense. nih.gov One derivative, N,N-Diethyl-5-((4-methoxyphenyl)imino)-5H-benzo[a]phenoxazin-9-amine, showed a potent IC50 of 0.040 µmol L-1 against P. falciparum. nih.gov
The table below details the antiprotozoal activities of some oxazole-containing compounds.
| Compound Class | Protozoa/Parasite | Key Findings |
| 2-Amino-4-(p-substituted phenyl)-oxazoles | Giardia lamblia, Trichomonas vaginalis | A derivative showed higher antigiardial activity than metronidazole (IC50 = 1.17 µM). researchgate.net |
| 5-Phenyliminobenzo[a]phenoxazines | Plasmodium falciparum | A derivative displayed a potent IC50 of 0.040 µmol L-1. nih.gov |
Investigations in Anticancer Research
Based on available data, specific studies on the direct application of 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole in anticancer research are not present in the public domain.
There is no publicly available scientific literature that details in vitro screening or growth inhibition studies conducted specifically with this compound against cancer cell lines.
Currently, there are no published research articles elucidating the molecular mechanisms of this compound within cancer cell lines. Investigations into its potential to modulate inflammasomes, inhibit kinases, or affect other cellular pathways related to cancer have not been reported.
Applications in Material Science Research
The direct application of this compound in material science is an area with limited specific documentation.
While there is no direct research on organic semiconductors developed from this compound, a derivative, 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole, is noted in chemical supply catalogs as a building block for small molecule semiconductors. chemscene.com This suggests a potential, though not yet explored, role for the core scaffold in this field.
At present, there is no scientific literature documenting the use or exploration of this compound in the context of light-emitting diode (LED) technology.
Utility as Building Blocks for the Synthesis of More Complex Organic Molecules
The most clearly defined role for this compound in the current scientific landscape is as a synthetic intermediate or building block. Its chemical structure serves as a valuable scaffold for the construction of more complex organic molecules.
A significant example of its application is found in a European patent, which describes the synthesis of this compound as a step in the creation of novel heteroaromatic amide derivatives. google.com These resulting complex molecules were designed and investigated for their potent inhibitory activity against the Nav1.7 voltage-gated sodium channel, a key target in the development of therapeutic agents for pain management. google.com This demonstrates the utility of the pyrazolo[5,1-b]oxazole core in constructing larger, biologically active compounds. The compound is also available through various chemical suppliers, underscoring its role as a readily accessible starting material for synthetic chemistry endeavors. bldpharm.com
Future Perspectives and Emerging Avenues in Pyrazolo 5,1 B Oxazole Research
Development of Advanced and Sustainable Synthetic Methodologies
The future of pyrazolo[5,1-b]oxazole synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Researchers are increasingly focusing on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Catalytic Systems: The exploration of novel catalysts, including transition metals, organocatalysts, and biocatalysts, is expected to yield more selective and efficient synthetic pathways. Nanocatalysts are also being investigated for their high activity and recyclability.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The application of flow chemistry to the synthesis of pyrazolo[5,1-b]oxazoles could lead to more streamlined and reproducible production.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes. Further exploration of microwave-assisted organic synthesis (MAOS) for this class of compounds is a promising avenue.
One-Pot Reactions: Designing multi-component reactions in a single vessel minimizes intermediate isolation steps, thereby saving time, reagents, and solvents. The development of new one-pot strategies for the construction of the pyrazolo[5,1-b]oxazole core is a key research focus.
| Synthetic Methodology | Key Advantages | Potential Impact on Pyrazolo[5,1-b]oxazole Synthesis |
| Novel Catalysis | High efficiency, selectivity, and potential for asymmetric synthesis. | Greener and more cost-effective production of enantiomerically pure compounds. |
| Flow Chemistry | Improved safety, scalability, and process control. | Facilitates large-scale, automated production for industrial applications. |
| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. | Accelerates the discovery and optimization of new derivatives. |
| One-Pot Reactions | Increased efficiency and reduced waste. | Streamlines synthetic routes and improves overall sustainability. |
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The synergy between computational chemistry and synthetic chemistry is set to revolutionize the discovery and development of new pyrazolo[5,1-b]oxazole derivatives. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate this process significantly.
Emerging applications include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel pyrazolo[5,1-b]oxazole structures. This allows for the in-silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.
Retrosynthetic Analysis: AI-powered tools can assist chemists in designing efficient synthetic routes by proposing viable disconnections and reaction pathways. This can help overcome synthetic challenges and suggest innovative strategies.
Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This data-driven approach is often more efficient than traditional trial-and-error methods.
Deeper Elucidation of Reactivity Patterns and Selectivity Control
A fundamental understanding of the reactivity of the pyrazolo[5,1-b]oxazole scaffold is crucial for the rational design of new derivatives and synthetic methodologies. Future research will likely focus on a more detailed exploration of their electronic and steric properties.
Key research directions include:
Mechanistic Studies: Detailed experimental and computational studies will continue to unravel the mechanisms of known reactions and predict new transformations. This includes the study of reaction intermediates and transition states.
Regio- and Stereoselectivity: Achieving precise control over the regioselectivity and stereoselectivity of reactions is a major goal. The development of new chiral catalysts and reagents will be instrumental in accessing enantiomerically pure pyrazolo[5,1-b]oxazoles, which is often critical for their biological activity.
Functionalization Strategies: Researchers are exploring novel methods for the selective functionalization of the pyrazolo[5,1-b]oxazole core at various positions. This will expand the accessible chemical space and allow for the fine-tuning of molecular properties.
Expansion of Research Applications beyond Current Paradigms
While pyrazolo[5,1-b]oxazoles have been primarily investigated for their potential in medicinal chemistry, their unique structural and electronic properties suggest that they could be valuable in other fields as well.
Potential new application areas include:
Materials Science: The rigid, planar structure and potential for π-stacking interactions make pyrazolo[5,1-b]oxazoles interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Agrochemicals: The biological activity of these compounds could be harnessed for the development of new pesticides and herbicides with novel modes of action, potentially helping to overcome resistance issues.
Chemical Probes: Fluorescently tagged pyrazolo[5,1-b]oxazole derivatives could be designed as chemical probes for studying biological processes and imaging cellular components.
| Potential Application Area | Rationale for Pyrazolo[5,1-b]oxazole Use |
| Materials Science | Rigid structure, electron-rich nature, potential for π-π stacking. |
| Agrochemicals | Demonstrated biological activity, potential for novel modes of action. |
| Chemical Probes | Amenable to functionalization for introducing reporter groups (e.g., fluorophores). |
Interdisciplinary Approaches for Comprehensive Understanding and Application
The complexity of modern scientific challenges necessitates a collaborative, interdisciplinary approach. The future of pyrazolo[5,1-b]oxazole research will benefit greatly from the integration of expertise from various fields.
Key collaborations could involve:
Chemists and Biologists: To design and evaluate new compounds for specific biological targets and to understand their mechanisms of action.
Computational Scientists and Experimentalists: To create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine computational models.
Material Scientists and Engineers: To develop and test new pyrazolo[5,1-b]oxazole-based materials for various technological applications.
By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on pyrazolo[5,1-b]oxazoles into practical applications that address pressing societal needs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole derivatives to achieve high yields and regioselectivity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, reflux duration, and crystallization conditions. For example, DMSO under reflux (18 hours) followed by ice-water quenching and ethanol-water crystallization improves yield (65%) and purity, as demonstrated in analogous oxazole syntheses . Brominated derivatives (e.g., 7-Bromo-2-methyl-...) require regioselective halogenation, with purity confirmed via HPLC (97%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical. NMR identifies isomerism and proton environments, as shown in platinum complex studies . Thermodynamic parameters (ΔH°, ΔG°) derived from stability assays can predict compound behavior under physiological conditions .
Q. What green chemistry approaches have been explored for synthesizing this compound derivatives?
- Methodological Answer : Electrochemical phosphorylation using silver catalysts under mild conditions avoids toxic reagents and minimizes waste, as demonstrated in azole functionalization studies . Solvent-free microwave-assisted synthesis, though not yet reported for this compound, is a promising alternative for oxazole derivatives .
Advanced Research Questions
Q. How do electron-donating and electron-withdrawing substituents on the pyrazolo[5,1-b]oxazole core influence its anticancer activity?
- Methodological Answer : Substituents like bromine at the 7-position enhance bioactivity by increasing electrophilicity and target binding. Structure-Activity Relationship (SAR) studies on imidazo[2,1-b]oxazoles show that trifluoromethyl groups improve kinase inhibition (e.g., IC₅₀ values for B-RAF/C-RAF) . Computational modeling (e.g., DFT) can predict substituent effects on electron density and receptor interactions .
Q. How can researchers resolve contradictions in reported biological data (e.g., kinase inhibition vs. cytotoxicity) for pyrazolo[5,1-b]oxazole derivatives?
- Methodological Answer : Systematic control of variables such as cell lines (e.g., MDA-MB-231 vs. HeLa), assay conditions (e.g., serum concentration), and statistical rigor (ANOVA with Tukey’s post-hoc test) is essential . Replicating studies with standardized protocols (e.g., IC₅₀ determination via dose-response curves) minimizes variability .
Q. What mechanistic insights support the use of this compound as a microtubule-targeting agent?
- Methodological Answer : The rigid oxazole-pyrrole fused ring enhances binding to β-tubulin pockets, as seen in antitubulin agents like combretastatin analogs . Comparative studies with imidazo[2,1-b]oxazoles reveal differences in MAPK pathway inhibition, suggesting scaffold-specific mechanisms .
Q. How does the basicity of the oxazole nitrogen impact the reactivity and pharmacokinetics of this compound?
- Methodological Answer : The oxazole nitrogen’s weak basicity (compared to thiazole) reduces protonation in physiological pH, enhancing blood-brain barrier permeability. Basicity assays (e.g., pKₐ determination via potentiometry) and metabolic stability studies (e.g., liver microsomes) validate these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
